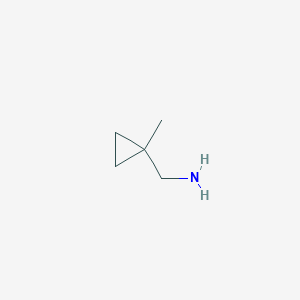

(1-Methylcyclopropyl)methanamine

Übersicht

Beschreibung

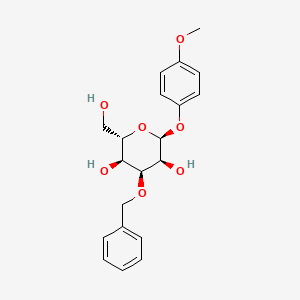

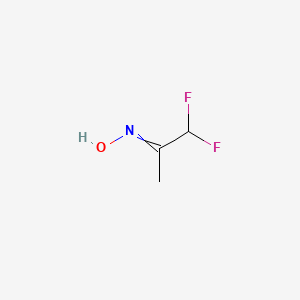

“(1-Methylcyclopropyl)methanamine” is a compound with the molecular formula C5H11N . It has a molecular weight of 85.15 g/mol . The compound is also known by several synonyms, including “98137-40-7”, “(1-METHYLCYCLOPROPYL)METHANAMINE”, “C- (1-Methyl-cyclopropyl)-methylamine”, “Cyclopropanemethanamine, 1-methyl-”, and "1-METHYLCYCLOPROPANEMETHYLAMINE" .

Molecular Structure Analysis

The InChI representation of “(1-Methylcyclopropyl)methanamine” isInChI=1S/C5H11N/c1-5(4-6)2-3-5/h2-4,6H2,1H3 . The compound has a canonical SMILES representation of CC1(CC1)CN . Physical And Chemical Properties Analysis

“(1-Methylcyclopropyl)methanamine” has a molecular weight of 85.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 85.089149355 g/mol . The topological polar surface area of the compound is 26 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis Techniques: A variety of techniques have been employed for synthesizing compounds related to (1-Methylcyclopropyl)methanamine. For example, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized using polyphosphoric acid condensation, employing spectroscopic characterization methods like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).

Chemical Properties and Reactions

- Structure and Reactivity: The structural and reactivity aspects of similar compounds have been explored. For instance, N-(2-Pyridylmethyleneamino)dehydroabietylamine, a compound synthesized from dehydro-abietylamine, exhibits specific cyclohexane rings and methanamine structures, contributing to its distinct chemical properties (Wu et al., 2009).

Applications in Medicinal Chemistry

- Antimicrobial Activities: Methanamine derivatives like [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine have been synthesized and demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Photocytotoxicity and Imaging

- Photocytotoxic Properties: Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and other derivatives have been studied for their photocytotoxic properties in red light. These complexes display significant photocytotoxicity and are potential candidates for cellular imaging and treatment of cancer (Basu et al., 2014).

Novel Compounds and Potential Drug Candidates

- Novel Compound Synthesis: New palladium and platinum complexes based on Schiff base ligands, including R-(phenyl)methanamine, have been synthesized. They have shown promising anticancer activity, indicating the potential of methanamine derivatives in drug discovery (Mbugua et al., 2020).

Safety and Hazards

The safety data sheet for a related compound, Methyl 1-methylcyclopropyl ketone, suggests that it is a flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

It’s worth noting that methenamine, a compound with a similar structure, is known to act as a urinary tract antiseptic and antibacterial drug .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Biochemical Pathways

It’s worth noting that 1-methylcyclopropene, a compound with a similar structure, is known to bind tightly to the ethylene receptor in plants, thereby blocking the effects of ethylene .

Pharmacokinetics

The compound is predicted to have high gi absorption and is considered to be bbb permeant . The compound is also predicted to be very soluble .

Result of Action

Methenamine, a structurally similar compound, is used for the prophylaxis and treatment of frequently recurring urinary tract infections requiring long-term therapy .

Action Environment

It’s worth noting that the action of methenamine, a structurally similar compound, is dependent on the ph of the environment, with the compound being more effective in more acidic environments .

Eigenschaften

IUPAC Name |

(1-methylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5(4-6)2-3-5/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJMHZCHTZXLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methylcyclopropyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

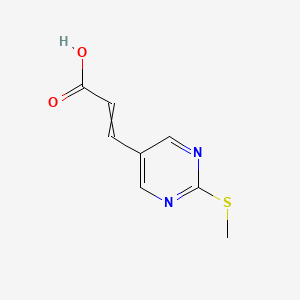

![6-chloro-3-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B1423160.png)

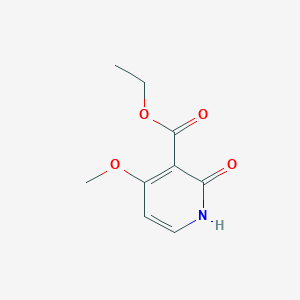

![3-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid](/img/structure/B1423162.png)

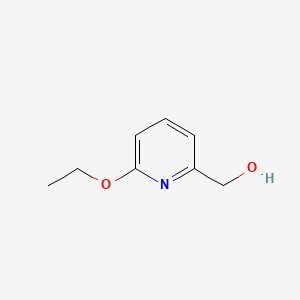

![tert-butyl (4-(2,4-dichlorophenyl)-6-(2-(dimethylamino)-2-oxoethyl)-2-methyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methylcarbamate](/img/structure/B1423165.png)